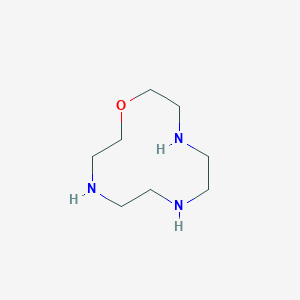

1-Oxa-4,7,10-triazacyclododecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxa-4,7,10-triazacyclododecane is a useful research compound. Its molecular formula is C8H19N3O and its molecular weight is 173.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Catalytic Activity in Peptide Hydrolysis

One of the notable applications of 1-oxa-4,7,10-triazacyclododecane is in the development of catalytic agents for peptide hydrolysis. The cobalt(III) complex of oxacyclen has been shown to exhibit superior proteolytic activity compared to its tetraazacyclododecane counterpart (cyclen). Studies indicate that this complex can selectively cleave pathogenic proteins associated with diseases such as Alzheimer's and Parkinson's disease, thus positioning it as a potential therapeutic agent in drug design .

Case Study: Co(III) Oxacyclen Complex

- Objective : To evaluate the catalytic efficiency of Co(III)oxacyclen in peptide cleavage.

- Findings : The Co(III)oxacyclen complex demonstrated significantly higher activity for cleaving proteins like albumin and myoglobin, attributed to its increased Lewis acidity and steric effects . The kinetic studies suggested minimal side effects on non-target proteins, enhancing its suitability as a drug candidate.

Radiopharmaceuticals

Radiolabeling Applications

The compound has been utilized for radiolabeling peptides and proteins with indium-111. A variant known as C-functionalized this compound-N,N',N''-triacetic acid (C-ODTA) was synthesized to improve radiochemical yields. This compound exhibited higher stability and efficiency in chelating indium-111 compared to traditional chelators like DOTA .

Case Study: Indium-111 Chelation

- Objective : To synthesize and evaluate C-ODTA for indium-111 radiolabeling.

- Results : The C-ODTA provided higher radiochemical yields at lower ligand concentrations and remained stable in biological systems. Biodistribution studies confirmed that the labeled compound was primarily excreted intact via urine, indicating its potential for high-specific activity applications in medical imaging .

Coordination Chemistry

Stability Constants and Complex Formation

The stability constants of metal complexes formed with this compound have been extensively studied. It has been found that this macrocyclic complexone displays strong binding affinities for alkaline-earth metals and transition metals. While not as potent as some tetraaza derivatives, it remains one of the strongest known complexing agents for certain metal ions .

| Metal Ion | Stability Constant (log K) | Remarks |

|---|---|---|

| Co(II) | High | Significant stability observed |

| Ni(II) | Moderate | Inversion of Irving-Williams order noted |

| Ca(II) | High | Strong complexation properties |

Imaging Applications

Noninvasive Tumor Imaging

The use of this compound derivatives in noninvasive imaging techniques such as PET scans has been explored. These compounds can serve as effective contrast agents due to their ability to form stable complexes with radioisotopes like copper-64 .

特性

CAS番号 |

53835-21-5 |

|---|---|

分子式 |

C8H19N3O |

分子量 |

173.26 g/mol |

IUPAC名 |

1-oxa-4,7,10-triazacyclododecane |

InChI |

InChI=1S/C8H19N3O/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9-11H,1-8H2 |

InChIキー |

NLINGGCQUVARNS-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCN1 |

正規SMILES |

C1CNCCOCCNCCN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。